molecular formula C8H10N2O2 B096667 3-Amino-4-methoxybenzamide CAS No. 17481-27-5

3-Amino-4-methoxybenzamide

Cat. No. B096667
CAS RN: 17481-27-5
M. Wt: 166.18 g/mol
InChI Key: INCJNDAQNPWMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxybenzamide is a chemical compound that is part of a broader class of benzamides, which are known for their diverse range of biological activities. While the provided papers do not directly discuss 3-amino-4-methoxybenzamide, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 4(3H)-quinazolinones, is achieved through a cascade reaction involving 2-amino-N-methoxybenzamides and aldehydes. This process is promoted by acetic acid and does not require oxidants or heavy-metal catalysts, resulting in high yields and a non-toxic ester byproduct . Another synthesis method for 3-amino-4-arylisoquinolinones involves a Rh(III)-catalyzed reaction with N-methoxybenzamides and 4-diazoisochroman-3-imines, suggesting that similar catalytic systems could potentially be applied to the synthesis of 3-amino-4-methoxybenzamide .

Molecular Structure Analysis

The molecular structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray crystallography, and its geometric bond lengths and angles were optimized using density functional theory (DFT). The molecular electrostatic potential (MEP) surface map was also investigated, providing insights into the electronic properties of the molecule . These techniques could be applied to 3-amino-4-methoxybenzamide to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-amino-4-methoxybenzamide. However, the synthesis of related compounds involves C-H bond activation and formal [4 + 2] cycloaddition mechanisms . These reactions are crucial for constructing complex molecular architectures and could be relevant to the reactivity of 3-amino-4-methoxybenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-methoxybenzamide are not discussed in the provided papers. However, the synthesis and structural analysis of similar compounds suggest that 3-amino-4-methoxybenzamide may exhibit similar properties, such as solubility in organic solvents and the ability to form stable crystals suitable for X-ray crystallography . The compound's reactivity in biological systems could also be inferred from the antiproliferative activity observed in related benzamide derivatives .

Scientific Research Applications

  • Inhibition of Bacterial Cell Division : 3-Methoxybenzamide is an inhibitor of ADP-ribosyltransferase and affects cell division in Bacillus subtilis, causing filamentation and cell lysis. Mutations within the ftsZ gene, a cell division gene, can suppress this lethal effect (Ohashi et al., 1999).

  • Development of Antibacterials : The compound serves as a basis for developing potent antistaphylococcal compounds with improved pharmaceutical properties. It's a weak inhibitor of the bacterial cell division protein FtsZ, and its derivatives are explored for enhanced antistaphylococcal activities (Haydon et al., 2010).

  • Application in Gastroenterology : 4-amino-5-chloro-N-2-methoxybenzamide, a related compound, is used as an antiemetic and in treating gastroesophageal reflux disease in the pediatric population. Its overdose can lead to toxic extrapyramidal effects (Batts & Munter, 1998).

  • Influence on Molecular Interactions : The compound has been studied for its influence on molecular geometry, particularly in intermolecular interactions like dimerization and crystal packing. This understanding is crucial for developing pharmaceutical applications (Karabulut et al., 2014).

  • Synthesis of Amino-4-arylisoquinolinones : It's used in the Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones, which can further be converted into dibenzo[c,f][1,8]naphthyridines, showcasing its versatility in organic synthesis (Li et al., 2019).

  • Inhibitor of Poly(ADP-ribose) Synthetase : 3-Amino-4-methoxybenzamide and its analogs are known to inhibit poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes. These inhibitors are potential targets for drug development (Purnell & Whish, 1980).

  • Antioxidant Activity : Its derivatives show potential as antioxidants due to their capacity to scavenge free radicals. Understanding their electrochemical oxidation mechanisms aids in comprehending their free radical scavenging activity (Jovanović et al., 2020).

  • Modulation of Immune Response : 3-Methoxybenzamide can modulate the immune response in vivo, specifically impacting lymphocytes that differentiate in response to antigens. This property makes it a potential candidate for immunological research and therapies (Broomhead & Hudson, 1985).

  • Study of Molar Refraction and Polarizability : Research on its derivatives, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, includes studying molar refraction and polarizability, important for understanding drug interactions at the molecular level (Sawale et al., 2016).

  • Enhancing Intrachromosomal Recombination : 3-Methoxybenzamide increases intrachromosomal recombination in mouse cells. This can be significant for genetic research and potential applications in gene therapy (Waldman & Waldman, 1991).

Safety And Hazards

3-Amino-4-methoxybenzamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-amino-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCJNDAQNPWMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066206
Record name Benzamide, 3-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxybenzamide

CAS RN

17481-27-5
Record name 3-Amino-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17481-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-amino-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3-amino-4-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 3-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-4-methoxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG65786LJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
3-Amino-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
3-Amino-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-Amino-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-Amino-4-methoxybenzamide

Citations

For This Compound
5
Citations
Y Li, Z Peng, L Hao, Z Wu, Y Zhu, L Hu, J Jiang… - … Pharmaceutica Sinica B, 2013 - Elsevier
A series of novel amino-substituted N-aryl benzamide analogs were synthesized and evaluated for their ability to inhibit hepatitis C virus (HCV) replication in acutely infected Huh7.5 …
Number of citations: 4 www.sciencedirect.com
S Franke, S Hildebrandt, J Schwarzbauer… - Fresenius' journal of …, 1995 - Springer
… 2), Nphenyl-4-methoxybenzamide 28, N-phenyl-3-amino-4methoxybenzamide 29, and N-phenyl-3-methylamino-4methoxybenzamide 30 were the major water contaminants at M9. …
Number of citations: 145 link.springer.com
IK Budaraga, DP Putra - IOP Conference Series: Earth and …, 2020 - iopscience.iop.org
Cocoa is one of Indonesia’s mainstay plantation commodities that have a large amount of production. The amount of cocoa production produces cocoa skin waste products that have …
Number of citations: 5 iopscience.iop.org
X Yue, Z Li, SS Lam, WX Peng, Y He - BioResources, 2022 - search.ebscohost.com
As a traditional nourishing Chinese herbal medicine, Cornus officinalis Sieb. et Zucc. has a long history of application. At present, only the flesh of the fruit of Cornus officinalis is used as …
Number of citations: 1 search.ebscohost.com
S Chandrashekharappa… - Asian journal of …, 2016 - openscholar.dut.ac.za
Silica-sulfuric acid efficiently catalyzes conversion of aliphatic, substituted aromatic and hetero aromatic nitriles to their corresponding amides in good to excellent yields under reflux …
Number of citations: 2 openscholar.dut.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.